4-Pyridylacetonitrile hydrochloride

Description

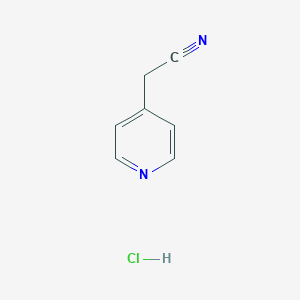

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYQSEXKPQZPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496264 | |

| Record name | (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92333-25-0 | |

| Record name | (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Pyridylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Pyridylacetonitrile hydrochloride, a pyridine derivative utilized in the synthesis of various pharmaceutical compounds.[1][2] The information presented herein is intended to support research and development activities by providing key data and standardized experimental context.

Core Physical and Chemical Properties

This compound is an organic compound consisting of a pyridine ring substituted with an acetonitrile group at the fourth position, and it is commonly found as a hydrochloride salt.[3]

| Property | Value | Source |

| CAS Number | 92333-25-0 | [1][4] |

| Molecular Formula | C₇H₇ClN₂ | [1][4] |

| Molecular Weight | 154.6 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [1][2][6] |

| Melting Point | 267 °C (decomposes) | [1][2][3][4][6] |

| Boiling Point | 290.4 °C at 760 mmHg (rough estimate) | [4] |

| Density | 1.2281 (rough estimate) | [1][2] |

| Refractive Index | 1.5500 (estimate) | [1][2] |

| Storage Temperature | 2-8°C | [1][2][6] |

Experimental Methodologies

While specific experimental records for the determination of all physical properties of this compound are not publicly detailed, the following are standard protocols for the key characteristics listed above.

1. Determination of Melting Point (Capillary Method)

-

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure:

-

A small, dry sample of the compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more precise measurement near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned to liquid is the end of the range. For a substance that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

-

2. Assessment of Appearance

-

Principle: The physical form and color of the substance are determined by visual inspection under controlled lighting conditions.

-

Apparatus: A clean, dry watch glass or sample vial, spatula, and a well-lit area with a neutral background.

-

Procedure:

-

A small amount of this compound is placed on the watch glass.

-

The sample is observed against a white and a black background to accurately determine its color (e.g., white, off-white).

-

The physical form (e.g., crystalline solid, powder) is noted.

-

3. Solubility Assessment (Qualitative)

-

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small amount of the solute in a given volume of a solvent.

-

Apparatus: Test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, dichloromethane, diethyl ether), and a sample of this compound.

-

Procedure:

-

A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

Safety and Handling

This compound is classified as harmful and an irritant.[1][4] Hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. The material should be stored in a cool place (2-8°C).[1][2][6]

References

- 1. This compound | 92333-25-0 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]

- 4. 4-pyridylacetonitrile hyclorchloride | 92333-25-0 [chemnet.com]

- 5. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 92333-25-0 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Pyridinium chloride - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 4-Pyridylacetonitrile Hydrochloride (CAS 92333-25-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylacetonitrile hydrochloride, with the CAS number 92333-25-0, is a pyridine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyridine ring and a nitrile group, makes it a valuable building block for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a white to off-white or pinkish solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 92333-25-0 | [3] |

| Molecular Formula | C₇H₆N₂ · HCl | [3] |

| Molecular Weight | 154.60 g/mol | [3][4] |

| Melting Point | 267 °C (decomposes) | [3] |

| Appearance | White to off-white or pink powder | [1][2] |

| Solubility | Soluble in water. | |

| InChI Key | UBYQSEXKPQZPCN-UHFFFAOYSA-N | [3] |

| SMILES | N#CCc1ccncc1.Cl | [3] |

Synthesis

A common synthetic route to 4-pyridylacetonitrile involves the nucleophilic substitution of a suitable 4-substituted pyridine with a cyanide salt. A plausible pathway starts from 4-picoline (4-methylpyridine).

Synthesis of 4-(Chloromethyl)pyridine hydrochloride from 4-Picoline

A patented method describes the synthesis of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, from 4-picoline.[5] The process involves the oxidation of 4-picoline to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol, and subsequent reaction with thionyl chloride.[5]

Experimental Protocol:

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid [5]

-

In a suitable reaction vessel, charge 4-picoline and water.

-

Heat the mixture to 75-80 °C.

-

Add potassium permanganate portion-wise, maintaining the temperature. The molar ratio of 4-picoline to potassium permanganate should be 1:2.1-2.3.

-

After the addition is complete, continue heating for approximately 35 minutes.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid.

-

Filter the cold solution to isolate the crude isonicotinic acid.

Step 2: Esterification to Methyl Isonicotinate [5]

-

React the obtained isonicotinic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The molar ratio of isonicotinic acid to methanol should be approximately 1:1.3.

Step 3: Reduction to 4-Pyridinemethanol [5]

-

Reduce the methyl isonicotinate using a suitable reducing agent to yield 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine hydrochloride [5]

-

React 4-pyridinemethanol with thionyl chloride. The molar ratio of 4-pyridinemethanol to thionyl chloride should be in the range of 1:1.1-1.3.

-

The reaction yields the target product, 4-(chloromethyl)pyridine hydrochloride.

Synthesis of 4-Pyridylacetonitrile from 4-(Chloromethyl)pyridine

The final step involves the reaction of 4-(chloromethyl)pyridine with a cyanide salt, a standard procedure for nitrile synthesis.[6]

Experimental Protocol: [6]

-

In a reaction flask, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add an aqueous solution of sodium cyanide (NaCN) and a catalytic amount of sodium iodide (NaI). A molar excess of sodium cyanide is typically used.

-

Heat the reaction mixture to around 100 °C and monitor the reaction progress using thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a work-up by adding an organic solvent like ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 4-pyridylacetonitrile.

-

The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

dot

Caption: Synthetic pathway to this compound.

Spectroscopic Data

| Data Type | Values | Reference(s) |

| ¹H NMR | Spectral data available in online databases. Key signals would include peaks for the pyridyl protons and the methylene protons adjacent to the nitrile group. | [7][8] |

| ¹³C NMR | Spectral data available in online databases. Expected signals include those for the pyridine ring carbons, the methylene carbon, and the nitrile carbon. | [8][9] |

| IR Spectroscopy | Characteristic peaks would include C≡N stretching, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the pyridine ring. | [10] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₆N₂) and fragmentation patterns characteristic of the molecule. | [11] |

Reactivity and Applications

This compound is a valuable intermediate for the synthesis of various target molecules due to the reactivity of its nitrile group and the pyridine ring.

Acylation Reactions

The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion can then react with various acylating agents to form β-ketonitriles.

General Experimental Protocol for Acylation: [12]

-

Under an inert atmosphere, dissolve this compound in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.

-

Slowly add the desired acylating agent (e.g., an acid chloride or anhydride).

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product using techniques such as column chromatography.

dot

Caption: General workflow for the acylation of 4-Pyridylacetonitrile.

Knoevenagel Condensation

The active methylene group of 4-pyridylacetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a base. This reaction is a powerful tool for forming carbon-carbon double bonds.[13] A notable application is the synthesis of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile.

Experimental Protocol for Knoevenagel Condensation: [14]

-

Dissolve 4-pyridylacetonitrile and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Heat the reaction mixture to reflux and monitor its progress.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Isolate the product by filtration and wash with a cold solvent.

-

The product can be further purified by recrystallization.

dot

Caption: Synthesis of a substituted acrylonitrile via Knoevenagel condensation.

Biological Activity and Applications in Drug Development

This compound is a precursor to compounds with potential therapeutic applications, particularly as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) and Bone Morphogenetic Protein (BMP) signaling.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

dot

Caption: Mechanism of ACAT inhibition in preventing atherosclerosis.

Bone Morphogenetic Protein (BMP) Signaling Inhibition

BMPs are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis.[10] Dysregulation of BMP signaling is implicated in various diseases. Small molecule inhibitors of BMP signaling are valuable research tools and potential therapeutics. Derivatives of 4-pyridylacetonitrile are being explored for their ability to inhibit BMP signaling. For instance, dorsomorphin and its analogs, which feature a pyridine moiety, are known inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking the phosphorylation of SMAD1/5/8.[15]

dot

Caption: Inhibition of the canonical BMP/SMAD signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3]

Hazard and Precautionary Statements:

| Code | Statement |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, including those with inhibitory activity against important biological targets like ACAT and BMP signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development efforts in the scientific community.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 92333-25-0 [chemicalbook.com]

- 3. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]

- 4. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. benchchem.com [benchchem.com]

- 15. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride

This technical guide provides a comprehensive overview of 4-Pyridylacetonitrile hydrochloride, a key building block in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, applications, and safety protocols.

Core Properties and Data

This compound is a pyridine derivative recognized for its role as a precursor in the development of therapeutic inhibitors. Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 154.60 g/mol | [1][2] |

| Molecular Formula | C₇H₇ClN₂ | [1][2] |

| CAS Number | 92333-25-0 | [1][2] |

| Melting Point | 267 °C (decomposes) | [1][3] |

| Boiling Point | 254.24 °C (estimated) | [3] |

| Appearance | White to off-white or pink solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Researchers can access ¹H NMR, ¹³C NMR, and IR spectra through publicly available databases such as PubChem and SpectraBase.

Synthesis and Reactivity

An acylation reaction of this compound has been reported, indicating the reactivity of the methylene group adjacent to the nitrile.[3]

Applications in Drug Development

This compound serves as a critical starting material in the synthesis of potent inhibitors for key biological targets, including Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways.[3][4] It is also utilized in the preparation of other chemical entities such as (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile.[3][4]

Inhibitors of Acyl CoA:cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of atherosclerosis.[5] By inhibiting ACAT, the accumulation of cholesteryl esters in macrophages within arterial walls can be reduced. This compound is a precursor for the synthesis of various series of ACAT inhibitors, including those based on a trisubstituted imidazole scaffold.[5][6]

Inhibitors of Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is integral to embryonic development and tissue homeostasis.[4] Dysregulation of this pathway is associated with various diseases. This compound is a precursor for the synthesis of small molecule inhibitors that target BMP type I receptors (ALK2, ALK3, and ALK6), thereby modulating the downstream phosphorylation of SMAD proteins.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis of ACAT and BMP inhibitors using this compound as a direct starting material are not extensively detailed in the public domain. However, the following sections provide representative methodologies for the classes of inhibitors where this compound is a relevant precursor.

General Experimental Workflow for Inhibitor Synthesis

The synthesis of complex inhibitors from a starting material like this compound typically follows a multi-step process. A generalized workflow is depicted below.

Generalized workflow for inhibitor synthesis.

Logical Relationship of this compound to its Applications

The utility of this compound is rooted in its chemical structure, which allows for its incorporation into more complex molecular scaffolds targeting specific biological pathways.

Applications of this compound.

Signaling Pathway Involvement: BMP Signaling

This compound is a precursor to inhibitors of the BMP signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of these inhibitors. The canonical BMP signaling pathway proceeds through the formation of a receptor complex and the subsequent phosphorylation of SMAD proteins.

Canonical BMP signaling pathway and point of inhibition.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Information

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. Recommended storage is at 2-8°C.[3]

This guide serves as a foundational resource for researchers working with this compound. For further details on specific synthetic procedures and applications, consultation of the primary literature is recommended.

References

- 1. 4-吡啶乙腈 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 92333-25-0 [chemicalbook.com]

- 5. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 4-Pyridylacetonitrile Hydrochloride

This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate and confirm the structure of this compound. The methodologies and data presented are foundational for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical and chemical industries.

Compound Overview

This compound is a pyridine derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of Acyl CoA:cholesterol acyltransferase and bone morphogenetic protein (BMP) signaling inhibitors.[1][2][3] Its precise structural characterization is crucial for ensuring the identity, purity, and quality of subsequent products.

Chemical Structure:

The molecule consists of a pyridine ring substituted at the 4-position with an acetonitrile group (-CH₂CN). The hydrochloride salt forms by the protonation of the pyridine nitrogen atom.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-pyridin-4-ylacetonitrile;hydrochloride | [4] |

| CAS Number | 92333-25-0 | [4][5] |

| Molecular Formula | C₇H₆N₂ · HCl (or C₇H₇ClN₂) | [2][4][5] |

| Molecular Weight | 154.60 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 267 °C (decomposes) | [1][5][6] |

| Purity | 98% | [5][7] |

Spectroscopic Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the acidic pyridinium proton, spectra are typically acquired in a deuterated solvent like Deuterium Oxide (D₂O), where this proton exchanges with the solvent.[7]

The ¹H NMR spectrum exhibits two distinct signals for the aromatic protons on the pyridine ring and one signal for the methylene protons.

-

Aromatic Protons (Pyridinium Ring): The protonation of the pyridine nitrogen causes a significant downfield shift for the ring protons compared to neutral pyridine.[8] The symmetry of the 4-substituted ring results in a typical AA'BB' system, which often appears as two distinct doublets.

-

Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the electron-withdrawing nitrile group and the pyridinium ring appear as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Aromatic) | ~8.8 | Doublet | 2H |

| H-3, H-5 (Aromatic) | ~7.8 | Doublet | 2H |

| -CH₂- (Methylene) | ~4.3 | Singlet | 2H |

The ¹³C NMR spectrum is expected to show five distinct signals, consistent with the molecular structure.

-

Pyridinium Carbons: Four signals correspond to the carbons of the pyridinium ring. The symmetry of the molecule means C-2 and C-6 are equivalent, as are C-3 and C-5. The protonated carbon C-4 appears at a distinct chemical shift.

-

Methylene Carbon (-CH₂-): One signal for the methylene carbon.

-

Nitrile Carbon (-C≡N): One signal for the carbon of the nitrile group, typically appearing in the 115-120 ppm range.

Table 3: ¹³C NMR Spectral Data (Solvent: D₂O) [7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 (Aromatic) | ~148 |

| C-2, C-6 (Aromatic) | ~143 |

| C-3, C-5 (Aromatic) | ~128 |

| -C≡N (Nitrile) | ~117 |

| -CH₂- (Methylene) | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the hydrochloride salt influences the vibrational frequencies of the pyridine ring.[9]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | Aromatic C-H | Stretching vibration of C-H bonds on the pyridine ring. |

| ~2900-2800 | Aliphatic C-H | Stretching vibration of the methylene C-H bonds. |

| ~2250 | -C≡N (Nitrile) | Characteristic sharp stretching vibration for the nitrile group. |

| ~1640 | C=C, C=N | Ring stretching vibrations of the pyridinium nucleus. Protonation shifts this band to a higher frequency compared to neutral pyridine.[9][10] |

| ~1500-1400 | Aromatic Ring | Skeletal vibrations of the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight and elemental composition. Typically, under MS conditions, the hydrochloride salt dissociates, and the mass spectrum reflects the free base, 2-(Pyridin-4-yl)acetonitrile.

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula (Free Base) | C₇H₆N₂ |

| Exact Mass (Free Base) | 118.0531 |

| Monoisotopic Mass (Free Base) | 118.0531 Da |

| [M+H]⁺ (Protonated Free Base) | 119.0609 |

The calculated monoisotopic mass of the parent compound, 2-(Pyridin-4-yl)acetonitrile, is 118.0531 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental formula.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using an internal or external standard.

Protocol 2: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, data is collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This is suitable for analyzing polar, salt-like compounds.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecular ion [M+H]⁺ of the free base.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Processing: Analyze the resulting spectrum to identify the m/z value of the molecular ion and any significant fragment ions. For HRMS, the data is used to calculate the elemental composition.

Visualized Workflows and Structures

Diagrams created using Graphviz illustrate the logical flow of the structure elucidation process and the molecular structure with atom numbering.

Caption: Logical workflow for the structure elucidation of this compound.

References

- 1. This compound | 92333-25-0 [chemicalbook.com]

- 2. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ピリジルアセトニトリル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Pyridylacetonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Pyridylacetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values. Consequently, this document provides a robust framework for researchers to determine the solubility of this compound in various solvents. It includes a detailed experimental protocol for the widely accepted equilibrium solubility (shake-flask) method, a template for data presentation, and a discussion of the expected solubility based on its chemical structure. This guide is intended to be a foundational resource for laboratory professionals engaged in process development, formulation, and theoretical modeling involving this compound.

Introduction to this compound

This compound is a pyridine derivative utilized in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final drug products. The hydrochloride salt form generally enhances the aqueous solubility of the parent compound, a crucial factor in drug delivery and bioavailability.

Based on its chemical structure as a hydrochloride salt of an organic base, this compound is anticipated to be soluble in polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol), and sparingly soluble to insoluble in nonpolar organic solvents like hydrocarbons (e.g., hexane, toluene) and ethers. However, empirical determination is essential for accurate quantitative data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility method, particularly the shake-flask technique, is a reliable and widely used approach to determine the thermodynamic solubility of a compound.[1][2][3][4] This method involves equilibrating an excess amount of the solid compound in a specific solvent until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Thermostatically controlled orbital shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1][2]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3][5][6] The time required to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.[5][7]

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Pyridylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-Pyridylacetonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in analytical chemistry and drug development.

Introduction

This compound (C₇H₇ClN₂) is a pyridyl derivative that serves as a versatile building block in organic synthesis. A thorough characterization of this compound is crucial for quality control, reaction monitoring, and structural confirmation. This guide presents an analysis of its spectral properties, providing the necessary data and methodologies for its identification and characterization.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | H-2, H-6 (aromatic) |

| ~7.9 | Doublet | 2H | H-3, H-5 (aromatic) |

| ~4.5 | Singlet | 2H | -CH₂- |

Note: Data is predicted based on the known effects of protonation on the pyridine ring. The solvent is typically D₂O or DMSO-d₆.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 (aromatic) |

| ~140 | C-4 (aromatic) |

| ~128 | C-3, C-5 (aromatic) |

| ~117 | -C≡N |

| ~25 | -CH₂- |

Note: This data is based on available spectra, with D₂O as a common solvent.[1]

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1640 | Strong | C=C/C=N ring stretch (pyridinium) |

| ~1500 | Medium | C=C ring stretch (pyridinium) |

| ~1420 | Medium | CH₂ scissoring |

Note: The C≡N stretching frequency may be slightly shifted due to the electron-withdrawing effect of the protonated pyridine ring.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 118 | Molecular Ion (M⁺) of the free base (4-pyridylacetonitrile) |

| 91 | [M - HCN]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

| 51 | [C₄H₃]⁺ |

Note: The mass spectrum of the hydrochloride salt will primarily show the fragmentation of the protonated free base. The molecular ion of the free base is listed as the parent peak.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Internal standard (e.g., TMS or residual solvent peak).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Internal standard (e.g., TMS or residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

FTIR Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

MS Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-300 °C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the spectral analysis process.

Caption: General workflow for the spectral analysis of an organic compound.

Caption: Relationship between molecular structure and expected NMR signals.

References

An In-depth Technical Guide to the Synthesis of 4-Pyridylacetonitrile Hydrochloride

This technical guide provides a comprehensive overview of a common synthetic pathway for 4-Pyridylacetonitrile hydrochloride, a valuable pyridine derivative utilized in the preparation of various pharmaceutical inhibitors.[1][2] The synthesis is presented as a multi-step process, commencing from readily available 4-methylpyridine (4-picoline). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, from 4-methylpyridine. The second stage is the cyanation of this intermediate to yield the final product.

Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This stage involves a four-step reaction sequence starting from 4-methylpyridine:

-

Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using a strong oxidizing agent like potassium permanganate.

-

Esterification: The resulting 4-picolinic acid undergoes esterification with methanol in an acidic medium to produce methyl pyridine-4-carboxylate.

-

Reduction: The methyl ester is then reduced to 4-pyridinemethanol.

-

Chlorination: Finally, 4-pyridinemethanol is reacted with thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride.[3]

Stage 2: Synthesis of this compound

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride [3]

-

Step 1: Oxidation of 4-methylpyridine to 4-picolinic acid

-

In a suitable reaction vessel, combine 4-methylpyridine and water.

-

Heat the mixture to 75-80 °C.

-

Gradually add potassium permanganate while maintaining the temperature. The molar ratio of 4-methylpyridine to potassium permanganate should be approximately 1:2.1-2.3.

-

Allow the reaction to proceed for about 35 minutes.

-

After the reaction is complete, acidify the reaction mixture.

-

Cool the solution and filter to obtain 4-picolinic acid.

-

-

Step 2: Esterification of 4-picolinic acid

-

React the 4-picolinic acid with methanol under acidic conditions. The molar ratio of 4-picolinic acid to methanol should be 1:1.3.

-

This reaction yields methyl pyridine-4-carboxylate.

-

-

Step 3: Reduction of methyl pyridine-4-carboxylate

-

The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol. Specific reducing agents and conditions would be chosen based on standard laboratory practices for ester reduction.

-

-

Step 4: Chlorination of 4-pyridinemethanol

-

React 4-pyridinemethanol with thionyl chloride. The molar ratio of 4-pyridinemethanol to thionyl chloride should be in the range of 1:1.1-1.3.

-

This reaction produces the target intermediate, 4-(chloromethyl)pyridine hydrochloride.

-

Stage 2: Cyanation of 4-(Chloromethyl)pyridine Hydrochloride

-

General Procedure (based on analogy[4]):

-

In a reaction vessel, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable dry solvent such as acetone.

-

Add sodium cyanide and a catalytic amount of potassium iodide.

-

Reflux the mixture with stirring for an extended period (e.g., 24 hours).

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

The filtrate, containing the product, can be concentrated under reduced pressure.

-

The crude product can then be purified by washing with water and subsequent extraction or recrystallization to yield this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the intermediate, 4-(chloromethyl)pyridine hydrochloride, as described in the patent literature.[3]

| Step | Reactants | Molar Ratio | Temperature (°C) | Time (min) |

| Oxidation | 4-methylpyridine, Potassium permanganate | 1 : (2.1-2.3) | 75-80 | 35 |

| Esterification | 4-picolinic acid, Methanol | 1 : 1.3 | - | - |

| Chlorination | 4-pyridinemethanol, Thionyl chloride | 1 : (1.1-1.3) | - | - |

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound from 4-methylpyridine.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridylacetonitrile hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic route, and presents its characteristic spectral data. Furthermore, it explores the compound's significant role as a precursor in the development of inhibitors for two crucial therapeutic targets: Acyl CoA:cholesterol acyltransferase (ACAT) and the Bone Morphogenetic Protein (BMP) signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance in modern pharmacology.

Introduction

This compound, also known as 4-Pyridineacetonitrile hydrochloride, is a pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural motif is a key component in the synthesis of various biologically active molecules. This guide will delve into the core technical aspects of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂ | [1] |

| Molecular Weight | 154.60 g/mol | [1] |

| CAS Number | 92333-25-0 | |

| Appearance | White to off-white or pink powder/solid | [2] |

| Melting Point | 267 °C (decomposes) | [2] |

| Solubility | Soluble in water. | |

| Purity | Typically ≥98% |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main steps: the formation of a suitable 4-pyridyl halide precursor and the subsequent cyanation reaction, followed by salt formation.

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

A common method for the synthesis of 4-(chloromethyl)pyridine hydrochloride involves the reaction of 4-pyridinemethanol with thionyl chloride[3].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pyridinemethanol.

-

Reagent Addition: Slowly add thionyl chloride to the flask, typically in a 1:1.1 to 1:1.3 molar ratio relative to the 4-pyridinemethanol[3]. The reaction is exothermic and should be performed in a fume hood with appropriate cooling.

-

Reaction Conditions: The mixture is typically stirred and may be gently heated to ensure the reaction goes to completion.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure. The resulting crude product, 4-(chloromethyl)pyridine hydrochloride, can be purified by recrystallization.

Step 2: Synthesis of 4-Pyridylacetonitrile

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

-

Reaction Setup: In a reaction vessel, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The cyanide salt is typically used in a slight molar excess.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-pyridylacetonitrile.

Step 3: Formation of this compound

-

Dissolution: Dissolve the crude 4-pyridylacetonitrile in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Data and Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include peaks for the methylene protons (adjacent to the nitrile group) and the aromatic protons of the pyridine ring. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Expected signals include those for the nitrile carbon, the methylene carbon, and the carbons of the pyridine ring.

Table of Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | ~8.5-8.8 (d) | ~150-155 |

| Pyridine C3, C5 | ~7.5-7.8 (d) | ~125-130 |

| Pyridine C4 | - | ~140-145 |

| -CH₂- | ~4.0-4.3 (s) | ~20-25 |

| -C≡N | - | ~115-120 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Actual spectra should be consulted for precise assignments. A reference to a ¹³C NMR spectrum is available on SpectraBase[4].

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table of Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium, Sharp |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium |

| C=C, C=N (Aromatic Ring) | ~1400-1600 | Medium to Strong |

| N⁺-H (Pyridinium) | Broad, ~2400-3200 | Variable |

A reference to an ATR-IR spectrum can be found on PubChem[1].

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the free base (4-pyridylacetonitrile) and fragmentation patterns characteristic of the molecule. The expected molecular weight of the free base is 118.14 g/mol [5].

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of inhibitors targeting enzymes and signaling pathways implicated in various diseases.

Inhibitors of Acyl CoA:Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme that plays a key role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-coenzyme A[6]. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This compound is a precursor for the synthesis of certain ACAT inhibitors[2][7].

Inhibitors of Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is a part of the transforming growth-beta (TGF-β) superfamily and is involved in a wide range of cellular processes, including embryonic development, tissue homeostasis, and bone formation[8]. Dysregulation of BMP signaling is associated with various diseases, including cancer and genetic disorders. This compound is utilized in the synthesis of small molecule inhibitors of BMP signaling[2][7]. For instance, it can be a starting material for compounds that target BMP type I receptors like ALK2[9][10].

Conclusion

This compound is a versatile and valuable reagent in the synthesis of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its nitrile and pyridine functionalities make it an important starting material for creating diverse molecular scaffolds. The role of this compound as a precursor to inhibitors of ACAT and BMP signaling highlights its significance in the ongoing efforts to develop novel therapeutics for cardiovascular diseases, cancer, and other debilitating conditions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their drug discovery endeavors.

References

- 1. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chemscene.com [chemscene.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. This compound | 92333-25-0 [chemicalbook.com]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Pyridylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridylacetonitrile hydrochloride is a versatile building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical reactivity, focusing on reactions involving the nitrile group, the active methylene bridge, and the pyridine ring. This document details key transformations including acylation, alkylation, Knoevenagel condensation, Thorpe-Ziegler cyclization, hydrolysis, and reduction. Each section provides insights into reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the effective application of this valuable reagent in synthetic chemistry and drug discovery.

Introduction

This compound, also known as (4-pyridyl)acetonitrile hydrochloride or 4-(cyanomethyl)pyridine hydrochloride, is a crystalline solid that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure features three primary sites of reactivity: the electrophilic carbon of the nitrile group, the acidic protons of the methylene bridge, and the pyridine ring, which can undergo reactions at both the nitrogen atom and the carbon atoms of the ring. The hydrochloride salt form influences its solubility and reactivity, often requiring neutralization for reactions sensitive to acidic conditions. This guide will explore the rich and varied chemistry of this compound, providing a technical resource for its application in the laboratory.

General Stability and Handling

This compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents. Upon decomposition, it can release hazardous substances including oxides of nitrogen, carbon monoxide, and hydrogen chloride.[1] It is advisable to store the compound in a cool, dry, and well-ventilated area.

Reactivity of the Methylene Bridge

The methylene group alpha to both the pyridine ring and the nitrile group is particularly acidic, making it a reactive site for a variety of carbon-carbon bond-forming reactions.

Acylation

The acylation of 4-pyridylacetonitrile has been a subject of detailed study. The reaction outcome is highly dependent on the reaction conditions, particularly the temperature.

-

N-Acylation: Treatment of 4-pyridylacetonitrile with acetic anhydride at cooler, controlled temperatures primarily yields the N-acetyl derivative.

-

C,N-Diacylation: When the reaction is performed with hot acetic anhydride, a C,N-diacetyl derivative is formed.

-

C-Acylation: The C,N-diacetyl derivative can be converted to the C-acetyl derivative through alcoholysis.

Experimental Protocol: Acylation with Acetic Anhydride

A detailed study by Gutsche and Voges in 1967 provides insight into the acylation of pyridylacetonitriles. While the primary focus was on the 2-pyridyl isomer, the principles are applicable to the 4-pyridyl isomer. For instance, the reaction of 4-pyridylacetonitrile with acetic anhydride under different temperature conditions leads to different products.

Logical Relationship of Acylation Products

Caption: Reaction pathways for the acylation of 4-pyridylacetonitrile.

Alkylation

The acidic methylene protons can be abstracted by a strong base to form a carbanion, which can then be alkylated by various electrophiles. This reaction is fundamental in the synthesis of more complex pyridine derivatives. For instance, in the synthesis of chlorphenamine, 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile, which is then further alkylated.[2]

Experimental Workflow for a Typical Alkylation Reaction

Caption: A generalized experimental workflow for the alkylation of 4-pyridylacetonitrile.

Knoevenagel Condensation

4-Pyridylacetonitrile readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon double bond formation.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

A mixture of this compound, an aromatic aldehyde (e.g., benzaldehyde), and a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol) is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

References

An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride

For researchers, scientists, and drug development professionals, 4-Pyridylacetonitrile hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in the development of enzyme and signaling pathway inhibitors.

Synonyms and Chemical Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application in research.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | 4-Pyridineacetonitrile hydrochloride |

| IUPAC Name | 2-(pyridin-4-yl)acetonitrile;hydrochloride[1][2] |

| CAS Number | 92333-25-0[1][2][3][4][5] |

| Molecular Formula | C₇H₇ClN₂[2][3][4][5] |

| Synonyms | 4-Pyridylacetonitril[3][6] |

| 4-PyridineacetonitriL[3][6] | |

| pyridine-4-acetonitrile[3][6][7] | |

| 4-PyridineacetonitrileHCL[3][6][7] | |

| 4-PYRIDYLACETONITRILE HCL[3][6][7] | |

| Pyridine-4-acetonitrileHCl[3][6][7] | |

| Pyridin-4-yl-acetonitrile HCl[3][6] | |

| 4-Pyridylacetonitrile HCl Salt[3][6][7] | |

| 4-Cyanomethylpyridine hydrochloride[3][6][7] |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in chemical syntheses.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 154.60 g/mol [2][3][4][5][8] |

| Appearance | White to off-white solid[3] |

| Melting Point | 267 °C (decomposes)[3][4][8] |

| Boiling Point | 290.4°C at 760 mmHg (estimate)[4] |

| Flash Point | 129.4°C (estimate)[4] |

| Storage Temperature | 2-8°C[3] |

| InChI Key | UBYQSEXKPQZPCN-UHFFFAOYSA-N[1][3][8] |

Biological Activity and Applications in Drug Discovery

This compound serves as a key building block in the synthesis of inhibitors for enzymes and signaling pathways implicated in various diseases. Notably, it has been utilized in the development of inhibitors for Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways.[5]

Role in the Synthesis of Acyl CoA:cholesterol acyltransferase (ACAT) Inhibitors

Acyl CoA:cholesterol acyltransferase is a crucial enzyme in cellular cholesterol metabolism. Its inhibition is a therapeutic target for managing hypercholesterolemia and atherosclerosis. The pyridine ring of this compound is a common structural motif in various ACAT inhibitors.

Involvement in the Development of Bone Morphogenetic Protein (BMP) Signaling Inhibitors

Bone morphogenetic proteins are a group of growth factors that play a vital role in bone formation and embryogenesis. However, aberrant BMP signaling is associated with certain cancers and other diseases. This compound is a precursor in the synthesis of molecules designed to modulate this pathway.[5]

Experimental Protocols

The following sections detail generalized experimental procedures where this compound is a key reactant.

General Protocol for Acylation Reactions

A reported application of this compound is in acylation reactions.[8] This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds.

Experimental Workflow for a Typical Acylation Reaction

Caption: Generalized workflow for acylation reactions.

Synthesis of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile

This compound has been used in the preparation of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile. This synthesis is an example of a condensation reaction.

Logical Flow for the Synthesis of a Phenylacrylonitrile Derivative

Caption: Key components in a condensation reaction.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][9] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][6][9]

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[2][9] |

| H312 | Harmful in contact with skin[2][9] |

| H315 | Causes skin irritation[2][6][9] |

| H319 | Causes serious eye irritation[2][6][9] |

| H332 | Harmful if inhaled[2][9] |

| H335 | May cause respiratory irritation[2][6][9] |

When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be used.[8] Work should be conducted in a well-ventilated area.[9]

References

- 1. 4-Pyridineacetonitrile hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 92333-25-0 [chemicalbook.com]

- 4. 4-pyridylacetonitrile hyclorchloride | 92333-25-0 [chemnet.com]

- 5. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]

- 6. This compound | 92333-25-0 [amp.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]

- 9. This compound [chemdict.com]

Methodological & Application

Synthesis of 4-Pyridylacetonitrile Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-pyridylacetonitrile hydrochloride, a valuable building block in the development of various pharmaceutical compounds. The described methodology follows a two-step synthetic route, commencing with the preparation of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, followed by a cyanation reaction to yield the target compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | Chlorination | 4-Pyridinemethanol | Thionyl chloride (SOCl₂) | Acetonitrile | < 50 °C | 1 hour | ~82% | >98% |

| 2 | Cyanation | 4-(Chloromethyl)pyridine hydrochloride | Sodium cyanide (NaCN), Potassium iodide (KI) | Dimethyl sulfoxide (DMSO) | 100 °C | Monitored by TLC | High | High |

| 3 | Salt Formation | 4-Pyridylacetonitrile | Hydrochloric acid (HCl) | Diethyl ether / Methanol | Room Temperature | N/A | Quantitative | >98% |

Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This procedure outlines the conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride.

Materials:

-

4-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Acetonitrile

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pyridinemethanol (1.0 eq) in acetonitrile.

-

Prepare a solution of thionyl chloride (1.1-1.3 eq) in acetonitrile in the dropping funnel.

-

Cool the flask containing the 4-pyridinemethanol solution in an ice bath to below 50°C.

-

Slowly add the thionyl chloride solution dropwise to the cooled and stirred solution of 4-pyridinemethanol.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate from the reaction mixture.

-

Collect the solid product by filtration and wash with cold acetonitrile.

-

Dry the resulting white to off-white solid under vacuum to obtain 4-(chloromethyl)pyridine hydrochloride. An expected yield of approximately 82% can be anticipated[1].

Step 2: Synthesis of 4-Pyridylacetonitrile

This protocol details the nucleophilic substitution reaction of 4-(chloromethyl)pyridine hydrochloride with sodium cyanide to form 4-pyridylacetonitrile.

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium cyanide (NaCN)

-

Potassium iodide (KI) (catalyst)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and heat source

-

Thermometer

-

Extraction funnel

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-(chloromethyl)pyridine hydrochloride (1.0 eq), sodium cyanide (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

-

Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-pyridylacetonitrile as an oil or solid.

Step 3: Formation of this compound

This final step describes the conversion of the free base 4-pyridylacetonitrile to its hydrochloride salt for improved stability and handling.

Materials:

-

Crude 4-pyridylacetonitrile

-

Anhydrous diethyl ether or a mixture of methanol and diethyl ether

-

Concentrated hydrochloric acid (HCl) or HCl gas

-

Beaker or flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude 4-pyridylacetonitrile in a minimal amount of anhydrous diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.

-

Collect the white precipitate of this compound by filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum. The melting point of this compound is reported to be 267 °C (decomposition)[2].

Synthesis Workflow

References

Application Notes and Protocols for the Acylation of 4-Pyridylacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of 4-pyridylacetonitrile hydrochloride is a significant chemical transformation that yields β-oxo-4-pyridinepropanenitrile, a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex molecules. The presence of the reactive methylene group adjacent to the nitrile and the pyridine ring allows for C-acylation, forming a new carbon-carbon bond and introducing a keto functionality. This protocol provides detailed methodologies for this reaction, drawing from established literature to ensure reliable and reproducible results.

Core Reaction and Product

The primary reaction discussed is the C-acylation of 4-pyridylacetonitrile. The hydrochloride salt is typically neutralized in situ or converted to the free base prior to the reaction. The general transformation is as follows:

Reaction Scheme:

Where R-C(O)-X is an acylating agent (e.g., an ester or acid chloride).

The major product of this reaction is β-oxo-4-pyridinepropanenitrile , also known as 3-oxo-3-(pyridin-4-yl)propanenitrile.

Data Presentation

| Parameter | Value | Reference |

| Product Name | β-oxo-4-pyridinepropanenitrile | Gutsche & Voges, 1967 |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | |